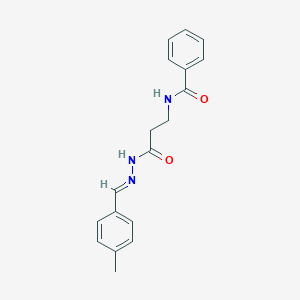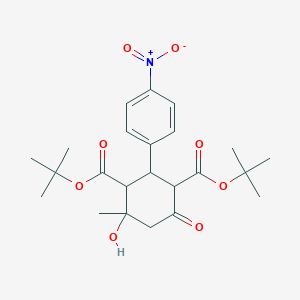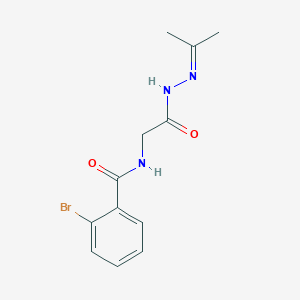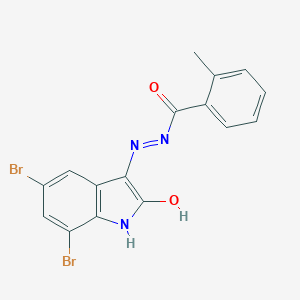
(E)-N-(3-(2-(4-methylbenzylidene)hydrazinyl)-3-oxopropyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(3-(2-(4-methylbenzylidene)hydrazinyl)-3-oxopropyl)benzamide is an organic compound characterized by its complex structure, which includes a benzamide group, a hydrazinyl linkage, and a 4-methylbenzylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-(2-(4-methylbenzylidene)hydrazinyl)-3-oxopropyl)benzamide typically involves a multi-step process:
-
Formation of the Hydrazone Intermediate: : The initial step involves the condensation of 4-methylbenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.
4-methylbenzaldehyde+hydrazine hydrate→4-methylbenzylidene hydrazone
-
Acylation Reaction: : The hydrazone intermediate is then reacted with 3-bromo-3-oxopropylbenzamide in the presence of a base such as triethylamine. This step involves nucleophilic substitution to form the final product.
4-methylbenzylidene hydrazone+3-bromo-3-oxopropylbenzamide→this compound
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydrazinyl moiety, leading to the formation of azides or other oxidized derivatives.
-
Reduction: : Reduction of the compound can occur at the carbonyl group, potentially forming alcohol derivatives.
-
Substitution: : The benzamide and benzylidene groups can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under various conditions.
Major Products
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (E)-N-(3-(2-(4-methylbenzylidene)hydrazinyl)-3-oxopropyl)benzamide can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for the design of enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism by which (E)-N-(3-(2-(4-methylbenzylidene)hydrazinyl)-3-oxopropyl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The hydrazinyl and benzamide groups are known to interact with biological macromolecules, potentially inhibiting enzyme activity or altering signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-(2-(4-methylbenzylidene)hydrazinyl)-3-oxopropyl)benzamide: Lacks the (E)-configuration, which may affect its reactivity and biological activity.
N-(3-(2-(4-chlorobenzylidene)hydrazinyl)-3-oxopropyl)benzamide: Substitution of the methyl group with a chlorine atom can significantly alter the compound’s properties.
N-(3-(2-(4-methoxybenzylidene)hydrazinyl)-3-oxopropyl)benzamide: The presence of a methoxy group can influence the compound’s solubility and reactivity.
Uniqueness
The (E)-configuration of (E)-N-(3-(2-(4-methylbenzylidene)hydrazinyl)-3-oxopropyl)benzamide imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This configuration may enhance its binding affinity and specificity compared to similar compounds with different configurations or substituents.
Propriétés
IUPAC Name |
N-[3-[(2E)-2-[(4-methylphenyl)methylidene]hydrazinyl]-3-oxopropyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-14-7-9-15(10-8-14)13-20-21-17(22)11-12-19-18(23)16-5-3-2-4-6-16/h2-10,13H,11-12H2,1H3,(H,19,23)(H,21,22)/b20-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAGDTISLXECBU-DEDYPNTBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)CCNC(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)CCNC(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2-[(3-aminobenzoyl)amino]benzoate](/img/structure/B352374.png)
![1-(2-Oxo-1,2-dihydro-benzo[cd]indole-6-sulfonyl)-pyrrolidine-2-carboxylic acid](/img/structure/B352395.png)
![4-chlorophenyl 3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanoate](/img/structure/B352404.png)


![N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B352416.png)


![5-bromo-2-hydroxy-N'-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B352426.png)

![N'~1~,N'~6~-bis[(E)-(5-bromofuran-2-yl)methylidene]hexanedihydrazide](/img/structure/B352435.png)
![N-{2-[2-(5,7-dichloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B352438.png)
![{5-[(4-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B352445.png)
![(5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-(2-OXO-2-PHENYLETHYL)-1,3-THIAZOLIDINE-2,4-DIONE](/img/structure/B352448.png)
